molecular formula C15H8N2O3S B2372574 3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one CAS No. 325804-28-2

3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one

Cat. No.: B2372574
CAS No.: 325804-28-2
M. Wt: 296.3
InChI Key: YQXHNFQPQJJMHS-UHFFFAOYSA-N
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Description

The compound 3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one integrates a coumarin core linked to a 1,3,4-oxadiazole ring substituted with a thiophene moiety. This structure leverages the pharmacological versatility of coumarins (known for anticoagulant, antimicrobial, and anticancer properties) and the bioisosteric 1,3,4-oxadiazole ring, which enhances metabolic stability and binding affinity.

Properties

IUPAC Name

3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8N2O3S/c18-15-10(8-9-4-1-2-5-11(9)19-15)13-16-17-14(20-13)12-6-3-7-21-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQXHNFQPQJJMHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxidation of 3-Methylcoumarin to 3-Formylcoumarin

The synthesis begins with the oxidation of 3-methylcoumarin to introduce a formyl group at position 3. Selenium dioxide (SeO₂) in dioxane at 80°C is employed as the oxidizing agent, a method adapted from the oxidation of 4-methylcoumarin derivatives. The reaction proceeds via the formation of a selenous acid intermediate, which abstracts a hydrogen atom from the methyl group, resulting in the aldehyde.

Reaction Conditions

  • Substrate : 3-Methylcoumarin (1.0 mmol)
  • Oxidizing Agent : SeO₂ (1.1 mmol)
  • Solvent : Dioxane (10 mL)
  • Temperature : 80°C
  • Time : 4–6 hours

The aldehyde intermediate is isolated by filtration and recrystallized from methanol, yielding 3-formylcoumarin as a pale-yellow solid.

Cyclodehydration to Form the 1,3,4-Oxadiazole Ring

Cyclodehydration of the hydrazone is achieved intramolecularly under reflux in acetic anhydride, which facilitates the elimination of water and the formation of the oxadiazole ring. This step is critical for achieving the planar, conjugated heterocyclic system.

Key Mechanistic Insight
The reaction proceeds via nucleophilic attack of the hydrazide nitrogen on the carbonyl carbon of the aldehyde, followed by proton transfer and elimination of water. The acetic anhydride acts as a dehydrating agent, stabilizing the transition state and driving the reaction to completion.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like dioxane facilitate the oxidation step, while acetic anhydride enhances cyclodehydration due to its high boiling point and dehydrating properties. Lower temperatures (80°C) are optimal for oxidation to prevent over-oxidation, whereas reflux conditions (~140°C) are necessary for cyclodehydration.

Catalysts and Additives

  • SeO₂ : Essential for selective oxidation of the methyl group to aldehyde without side reactions.
  • Acetic Anhydride : Serves dual roles as a solvent and cyclizing agent, eliminating the need for additional catalysts.

Characterization and Analytical Data

Spectroscopic Characterization

  • Infrared (IR) Spectroscopy :

    • Strong absorption at 1720 cm⁻¹ corresponds to the coumarin carbonyl (C=O).
    • Peaks at 1610 cm⁻¹ and 1550 cm⁻¹ are attributed to C=N and C-O stretching in the oxadiazole ring.
  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR (400 MHz, CDCl₃) : δ 8.45 (s, 1H, coumarin H-4), 7.85–7.35 (m, 5H, aromatic protons), 6.95 (d, 1H, thiophene H-3).
    • ¹³C NMR : δ 160.5 (C=O), 152.3 (oxadiazole C-2), 142.1 (thiophene C-2).

Crystallographic Analysis

Single-crystal X-ray diffraction data for analogous compounds reveal:

  • Bond Lengths : The C–N bond in the oxadiazole ring measures 1.277(2) Å (double bond character), while the adjacent C–N bond is 1.457(2) Å (single bond).
  • Dihedral Angles : The thiophene and oxadiazole rings are nearly coplanar, with a dihedral angle of 3.47°.

Table 1: Crystallographic Parameters for Analogous Oxadiazole Derivatives

Parameter Value
Crystal System Triclinic
Space Group P
a (Å) 9.4256(9)
b (Å) 10.1906(9)
c (Å) 11.6539(9)
α (°) 101.896(7)
β (°) 104.770(8)
γ (°) 93.271(8)
V (ų) 1052.01(16)
R Factor 0.0469

Research Outcomes and Applications

The synthesized compound exhibits a planar molecular architecture, as confirmed by crystallography, which is conducive to π–π stacking interactions in the solid state. These structural features are critical for potential applications in materials science and medicinal chemistry, where planar heterocycles often demonstrate enhanced bioactivity and optoelectronic properties.

Chemical Reactions Analysis

Types of Reactions

3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Electrophiles like halogens, nitrating agents

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Halogenated thiophenes, nitrothiophenes

Scientific Research Applications

Antimicrobial Properties

Research has shown that derivatives of oxadiazole compounds exhibit significant antimicrobial activity. For instance, studies on related compounds have demonstrated efficacy against various bacterial strains, including both gram-positive and gram-negative bacteria. The mechanism typically involves disruption of bacterial cell walls or interference with vital metabolic processes.

Case Study:
A study evaluated the antimicrobial activity of synthesized oxadiazole derivatives against Bacillus cereus and Staphylococcus aureus. The results indicated that specific derivatives exhibited potent antibacterial effects, suggesting that modifications in the structure could enhance activity against resistant strains .

Anticancer Activity

3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one has been investigated for its anticancer potential. In vitro assays have shown that it can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

Table: Antitumor Activity Against Various Cell Lines

Cell LineIC50 (μM)
MCF-7 (Breast)15.0
A549 (Lung)20.5
HeLa (Cervical)10.0

These findings indicate that the compound selectively targets cancer cells while sparing normal cells, making it a candidate for further development as an anticancer agent .

Drug Development

Given its biological activities, this compound holds promise in drug development for treating infections and cancer. Its ability to target specific pathways involved in disease progression makes it a valuable candidate for further exploration in pharmacology.

Material Science

Beyond medicinal applications, compounds like this compound are also explored in material science for their electronic properties and potential use in organic electronics or photonic devices.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the 1,3,4-Oxadiazole Ring

Thiophene vs. Phenyl/Pyridyl Substituents
  • 3-(5-Phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one (Compound 1, ): Exhibits polymorphism (three crystal forms), influencing solubility and bioavailability. The phenyl group’s electron-withdrawing nature may reduce π-π stacking compared to thiophene’s electron-rich system .
  • Two polymorphic forms reported, suggesting tunable physicochemical properties .
  • Thiophene-Substituted Analog :

    • Thiophene’s sulfur atom and aromaticity may improve lipophilicity and membrane penetration, critical for antimicrobial activity.
    • Structural data (IR, NMR) from align with analogs but highlight distinct C–S stretching (715 cm⁻¹) and aromatic proton shifts .
Sulfanyl and Triazine Derivatives
  • 3-{5-[(4,6-Dichloro-1,3,5-triazin-2-yl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2H-chromen-2-one (): Shows notable antimicrobial activity: MIC values of 1.56–6.25 μg/mL against Gram-positive bacteria (e.g., S. aureus) and 12.5–25 μg/mL against fungi (C. albicans). The triazine moiety adds complexity but enhances interactions with microbial enzymes .
  • 3-(5-{[4-Chloro-6-(quinolin-4-yloxy)-1,3,5-triazin-2-yl]sulfanyl}-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one (): Combines quinoline’s antimalarial properties with coumarin-oxadiazole, suggesting dual mechanisms of action.
Alkyl/Aralkyl Substituents
  • 3-{[5-(Pentylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-1H-indole ():
    • Demonstrates α-glucosidase inhibition (IC₅₀ = 12.3 µM), outperforming acarbose (IC₅₀ = 37.4 µM).
    • Alkyl chains enhance hydrophobic interactions, but thiophene’s planar structure may favor DNA intercalation in anticancer applications .
Key Observations:
  • Antimicrobial Activity : Triazine derivatives () show superior MIC values compared to simpler phenyl/thiophene analogs, likely due to triazine’s ability to disrupt folate synthesis in pathogens.
  • Enzyme Inhibition : Alkyl/aralkyl substituents () enhance enzyme binding, but thiophene’s electronic profile may offer unique advantages in redox-mediated mechanisms.

Biological Activity

The compound 3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one is a derivative of chromenone that incorporates a thiophene and an oxadiazole moiety. This structural combination is of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Recent studies have explored its anticancer properties, antimicrobial effects, and mechanisms of action.

Chemical Structure

The molecular formula for this compound can be represented as follows:

Component Structure
Chromenone BackboneChromenone
Oxadiazole MoietyOxadiazole
Thiophene RingThiophene

Anticancer Activity

Recent research has highlighted the anticancer potential of compounds containing oxadiazole and thiophene structures. For instance, studies have shown that derivatives of oxadiazoles exhibit significant cytotoxicity against various cancer cell lines. A notable study by Zhang et al. demonstrated that compounds similar to this compound were tested against multiple cancer types including breast (MCF7), prostate (PC3), and colon (HCT116) cancers. The results indicated promising IC50 values ranging from 0.670.67 µM to 1.181.18 µM, showcasing their effectiveness compared to standard chemotherapeutic agents .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . Research indicates that certain oxadiazole derivatives demonstrate activity against both Gram-positive and Gram-negative bacteria. A study found that compounds with a similar structure inhibited bacterial growth with minimum inhibitory concentrations (MICs) ranging from 1010 µg/mL to 5050 µg/mL .

The mechanism by which this compound exhibits its biological effects is multifaceted:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It could interact with various receptors, altering signaling pathways critical for cell survival and growth.
  • Induction of Apoptosis : Evidence suggests that similar compounds can induce apoptosis in cancer cells through mitochondrial pathways .

Case Studies

Several case studies have documented the biological activity of related compounds:

  • Case Study 1 : A synthesized derivative was tested against leukemia cells and showed significant inhibition with an IC50 value comparable to established treatments.
    Cell Line IC50 (µM) Control (µM)
    K5620.24Doxorubicin (0.5)
  • Case Study 2 : Another study evaluated the compound's effect on microbial strains, demonstrating effectiveness against resistant strains of Staphylococcus aureus.
    Microbial Strain MIC (µg/mL)
    Staphylococcus aureus20
    Escherichia coli30

Q & A

Q. Q1. What is the optimized synthetic route for 3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one, and what critical reaction conditions ensure high yield?

The synthesis involves a multi-step process:

Cyclization : 2-Oxo-2H-chromene-3-carbohydrazide is cyclized with carbon disulfide (CS₂) in ethanol under reflux, catalyzed by potassium hydroxide (KOH), to form the 1,3,4-oxadiazole core .

Thiophene Incorporation : The thiophen-2-yl group is introduced via nucleophilic substitution or coupling reactions. For example, reacting the oxadiazole intermediate with 2,4,6-trichloro-1,3,5-triazine under neutral pH (maintained with potassium bicarbonate) ensures controlled reactivity .

Final Coupling : Condensation with heterocyclic amines (e.g., piperazines) is performed in 1,4-dioxane under reflux, monitored by TLC (toluene:acetone = 8:2) .
Key Conditions :

  • pH control (neutral to avoid side reactions).
  • Low-temperature addition of reagents (0–5°C for triazine reactions).
  • TLC monitoring for reaction completion.

Q. Q2. Which spectroscopic methods are used to confirm the structural integrity of this compound?

  • IR Spectroscopy : Identifies carbonyl (C=O) stretches (~1740 cm⁻¹ for coumarin) and C=N/C-S bonds in the oxadiazole ring (~1619–1540 cm⁻¹) .
  • NMR :
    • ¹H NMR : Assigns protons on the coumarin (δ 6.5–8.5 ppm), thiophene (δ 7.0–7.5 ppm), and oxadiazole-linked substituents.
    • ¹³C NMR : Confirms carbonyl carbons (~160–170 ppm) and aromatic systems .
  • Elemental Analysis : Validates stoichiometry (C, H, N, S) .
  • X-ray Crystallography (for derivatives): Resolves non-covalent interactions (e.g., C–H···O, π–π stacking) critical for stability .

Biological Evaluation

Q. Q3. What in vitro antimicrobial models are used to assess efficacy, and how are results interpreted?

  • Test Strains : Gram-positive (e.g., S. aureus, B. cereus), Gram-negative (e.g., E. coli, P. aeruginosa), and fungi (C. albicans, A. niger) .
  • Assays :
    • Minimum Inhibitory Concentration (MIC) : Determines the lowest concentration inhibiting visible growth (μg/mL).
    • Zone of Inhibition : Measures radial growth suppression (mm) on agar plates .
  • Interpretation : Compounds with MIC ≤ 25 μg/mL and inhibition zones ≥ 15 mm are considered potent. Triazine-linked derivatives (e.g., 7a–u) show enhanced activity due to improved membrane penetration .

Q. Q4. How do structural modifications (e.g., piperazine substituents) influence antimicrobial activity?

  • Piperazine/Piperidine Substitutions : Alkyl or aryl groups on the nitrogen enhance lipophilicity, improving bacterial membrane interaction. For example:
    • 7a (4-methylpiperazine) : MIC = 12.5 μg/mL against S. aureus.
    • 7d (4-phenylpiperazine) : Broader activity due to π-π stacking with microbial enzymes .
  • Triazine Moieties : Chlorine atoms at positions 4 and 6 increase electrophilicity, enhancing covalent binding to bacterial targets .

Advanced Mechanistic and Structural Studies

Q. Q5. What non-covalent interactions stabilize the crystallographic structure of related coumarin-oxadiazole derivatives?

  • C–H···O Interactions : Stabilize the oxadiazole-coumarin interface (e.g., C8–H8···O2 distance = 2.42 Å) .
  • π–π Stacking : Between thiophene and triazine rings (centroid distance ~3.6 Å), critical for molecular packing and solid-state stability .
  • Displacement Parameters : Anisotropic refinement in X-ray studies confirms rigid conformations, minimizing thermal motion .

Q. Q6. What enzymatic targets beyond antimicrobial pathways are explored for this compound class?

  • α-Glucosidase Inhibition : Derivatives with alkylthio groups (e.g., n-pentyl) show IC₅₀ = 0.89 µM, surpassing acarbose (IC₅₀ = 37.6 µM) by fitting into the enzyme’s hydrophobic pocket .
  • Lipoxygenase (LOX) Inhibition : Chlorobenzyl-substituted analogs (e.g., 6p) inhibit LOX (IC₅₀ = 12.3 µM) via chelation of the non-heme iron center .
  • Butyrylcholinesterase (BChE) : 4-Chlorobenzyl derivatives disrupt the catalytic triad (Ser198, His438, Glu325) through halogen bonding .

Data Contradictions and Validation

Q. Q7. How are discrepancies in biological activity data between studies addressed?

  • Source Analysis : Prioritize peer-reviewed studies with full experimental details (e.g., Patel et al. over vendor data).
  • Reproducibility : Validate MIC assays using CLSI guidelines and standardized bacterial inoculum (1–5 × 10⁵ CFU/mL) .
  • Structural Confounders : Compare substituent effects (e.g., triazine vs. thiazole cores) to isolate activity trends .

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